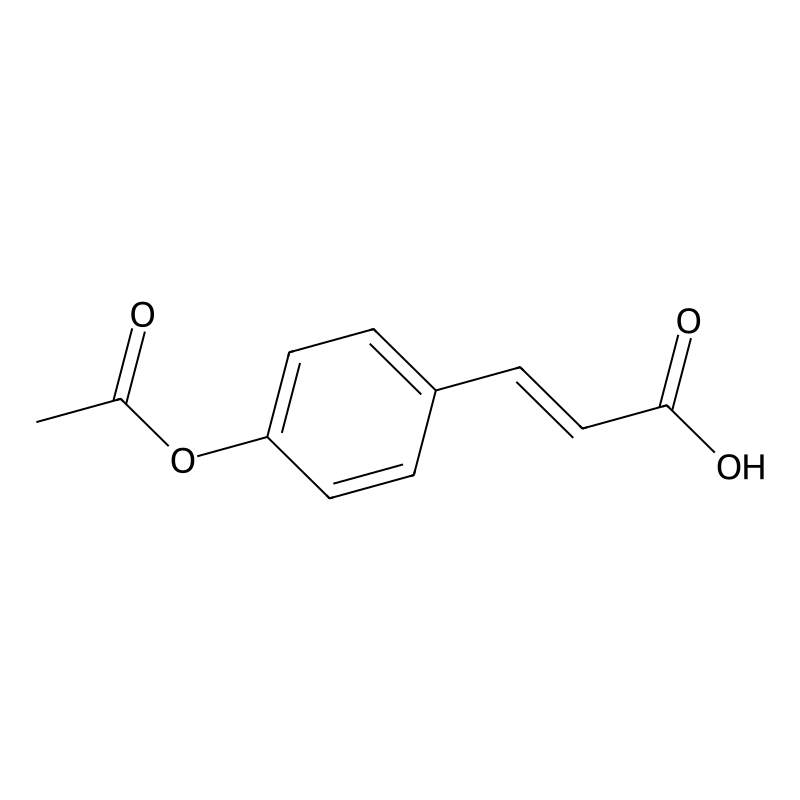

4-Acetoxycinnamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

4-Acetoxycinnamic acid is an organic compound characterized by the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.20 g/mol. It is classified as an acetate ester, formed through the condensation of the hydroxy group of trans-4-coumaric acid with acetic anhydride. The compound appears as a white to almost white crystalline solid and is known for its potential applications in various fields, including materials science and medicinal chemistry .

Currently, there is no extensive research on the specific mechanism of action of 4-Acetoxycinnamic acid in biological systems.

- Skin and eye irritation: The acidic nature could cause irritation upon contact.

- Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.

- Unknown toxicity: Since detailed research is lacking, its potential for internal toxicity is unclear.

- Esterification: The hydroxyl group can react with acids to form esters.

- Polymerization: It can undergo polycondensation reactions to form poly(p-oxycinnamoyl) microspheres, which are useful in drug delivery systems and as materials in nanotechnology .

- Hydrogenation: The double bond present in the cinnamic structure can be hydrogenated to yield saturated compounds, which may exhibit different biological activities .

Research indicates that 4-acetoxycinnamic acid exhibits various biological activities:

- Antioxidant Properties: It has been shown to possess antioxidant capabilities, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects: Studies suggest that it may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

- Antimicrobial Activity: Some investigations have reported its effectiveness against certain bacterial strains, indicating potential use in antimicrobial formulations .

Several synthesis methods for 4-acetoxycinnamic acid have been documented:

- Condensation Reaction: The primary method involves the condensation of trans-4-coumaric acid with acetic anhydride or acetyl chloride under acidic conditions.

- Esterification: This can also be achieved through the reaction of cinnamic acid with acetic acid in the presence of a catalyst.

- Polymerization Techniques: Self-organizing polycondensation methods have been explored, allowing for the preparation of microspheres from oligomers derived from 4-acetoxycinnamic acid .

4-Acetoxycinnamic acid has a variety of applications across different fields:

- Pharmaceuticals: Used as a building block in drug synthesis and potential therapeutic agents due to its biological activities.

- Materials Science: Employed in creating polymeric materials and microspheres for drug delivery systems.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations aimed at reducing oxidative damage .

Several compounds share structural similarities with 4-acetoxycinnamic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cinnamic Acid | C₉H₈O₂ | Lacks the acetoxy group; primarily known for its role as a flavoring agent. |

| trans-4-Hydroxycinnamic Acid | C₉H₈O₃ | Contains a hydroxyl group; exhibits distinct antioxidant properties. |

| 4-Coumaric Acid | C₉H₈O₃ | A precursor to many phenolic compounds; involved in plant defense mechanisms. |

| 3-(4-Acetoxyphenyl)-2-propenoic Acid | C₁₁H₁₀O₄ | An alternative name for trans-4-acetoxycinnamic acid; similar structure but different nomenclature. |

Uniqueness of 4-Acetoxycinnamic Acid

What sets 4-acetoxycinnamic acid apart is its specific acetoxy substitution on the cinnamic structure, enhancing its solubility and reactivity compared to other similar compounds. This modification contributes to its unique biological activities and applications in both pharmaceuticals and materials science.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant